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Introduction

Caleosins are a unique class of calcium-binding proteins ubiquitously found in the plant
kingdom, primarily associated with lipid droplets (also known as oil bodies).[1] Structurally, they
are characterized by a central hydrophobic domain that anchors the protein to the lipid droplet
core, flanked by N- and C-terminal hydrophilic domains exposed to the cytosol. The N-terminal
domain contains a single EF-hand calcium-binding motif. Some caleosin isoforms also exhibit
peroxygenase activity, implicating them in plant stress responses and the metabolism of
oxylipins.

The unique properties of caleosins, particularly their ability to emulsify and stabilize lipid bodies,
have been harnessed for biotechnological applications, including the production and
purification of recombinant proteins. This document provides detailed protocols for the
expression of recombinant caleosin in Escherichia coli and subsequent purification using two
distinct methods: traditional affinity chromatography and a novel artificial oil body (AOB)
system.

Data Presentation: Purification of Recombinant
Caleosin
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The following table summarizes representative data for the purification of a His-tagged
recombinant caleosin isoform, illustrating the typical yield and purity achievable with affinity

chromatography.
. Total Total Specific .

Purification . o o ] Purification
Protein Activity Activity Yield (%)

Step ) ) Fold
(mg) (Units) (Units/mg)

Crude Extract 380 1160 3.05 100 1

Solubilized
247 1090 4.41 94 14

LD Proteins

Ni2+ Affinity

Chromatogra 215 957 44.5 82.5 11.3-11.9

phy

Table adapted from representative data for His-tagged date palm caleosin isoforms purified by
affinity chromatography on a Ni2* column.[2]

Experimental Protocols

Protocol 1: Expression of Recombinant Caleosin in E.
coli

This protocol describes the expression of a recombinant caleosin gene cloned into a pET
vector system, which utilizes a T7 promoter for high-level expression.

1. Vector Construction:

e The full-length cDNA of the target caleosin is amplified by PCR.

» Restriction sites (e.g., Ndel and Xhol) are introduced at the 5" and 3' ends of the gene,
respectively, for cloning into a pET expression vector (e.g., pET29a(+)).

 For affinity purification, a sequence encoding a polyhistidine tag (His-tag) can be
incorporated at the N- or C-terminus.

e The PCR product and the expression vector are digested with the corresponding restriction
enzymes, ligated, and transformed into a cloning strain of E. coli (e.g., DH5a) for plasmid
propagation.
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e The sequence of the resulting construct is verified by DNA sequencing.
2. Transformation into Expression Host:

» The verified plasmid is transformed into an E. coli expression strain, such as BL21(DE3) or
Rosetta(DE3)pLysS.

o Transformants are selected on LB agar plates containing the appropriate antibiotic (e.qg.,
kanamycin for pET29a(+)).

3. Protein Expression:

 Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and
grow overnight at 37°C with shaking (220-250 rpm).

e Inoculate 1 L of fresh LB medium (in a 2 L baffled flask for optimal aeration) with the
overnight culture (typically a 1:100 dilution).

o Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (ODsoo)
reaches 0.6-0.8.

 Induce protein expression by adding isopropyl B-D-1-thiogalactopyranoside (IPTG) to a final
concentration of 0.1-1.0 mM. Optimal concentration should be determined empirically.

» Continue to incubate the culture for an additional 3-4 hours at 37°C or overnight at a reduced
temperature (e.g., 18-25°C) to potentially improve protein solubility.[3]

o Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be
stored at -80°C or used immediately for purification.

Protocol 2: Purification of His-tagged Caleosin using
Immobilized Metal Affinity Chromatography (IMAC)

This protocol is suitable for caleosins expressed with a polyhistidine tag.
1. Cell Lysis:

» Resuspend the cell pellet from 1 L of culture in 30-40 mL of ice-cold Lysis Buffer (50 mM
sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).

e Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail to prevent
protein degradation. Incubate on ice for 30 minutes.

e Lyse the cells by sonication on ice. Use short bursts (e.g., 10-15 seconds) with intermittent
cooling to prevent overheating and denaturation of the protein.
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Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
Collect the supernatant.

. Affinity Purification:

Equilibrate a Ni-NTA (Nickel-Nitriloacetic acid) affinity column with 5-10 column volumes of
Lysis Buffer.

Load the clarified lysate onto the column. The flow rate should be slow (e.g., 0.5-1.0 mL/min)
to allow for efficient binding of the His-tagged protein.

Wash the column with 10-20 column volumes of Wash Buffer (50 mM sodium phosphate,
300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

Elute the His-tagged caleosin from the column using Elution Buffer (50 mM sodium
phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0). Collect fractions of 1-2 mL.
Analyze the collected fractions by SDS-PAGE to identify those containing the purified
protein.

. Buffer Exchange and Concentration:

Pool the fractions containing the purified caleosin.

If necessary, remove the imidazole and exchange the buffer using dialysis or a desalting
column into a suitable storage buffer (e.g., PBS, pH 7.4).

Concentrate the purified protein using a centrifugal filter unit with an appropriate molecular
weight cutoff.

Protocol 3: Purification of Recombinant Caleosin using
an Artificial Oil Body (AOB) System

This innovative, non-chromatographic method leverages the natural affinity of caleosin for lipid
bodies. This protocol is particularly useful for caleosin expressed as a fusion protein where the
caleosin moiety acts as a purification tag.[4]

1. Expression of Caleosin Fusion Protein:

o Express the caleosin fusion protein in E. coli as described in Protocol 1. The protein of
interest is fused to caleosin, often with an intervening protease cleavage site (e.g., for intein
self-splicing or a specific protease).[4]

2. Cell Lysis (as in Protocol 2, Step 1):
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» Perform cell lysis and clarification as described for the IMAC protocol. The resulting
supernatant contains the soluble caleosin fusion protein.

3. Formation of Artificial Oil Bodies (AOBS):

 In a suitable tube, combine the following:

e 1 mL of 0.1 M sodium phosphate buffer (pH 7.5)

e 250 pL of the clarified cell lysate containing the caleosin fusion protein

e 150 pg of phosphatidylcholine

e 15 mg of a neutral lipid (e.qg., olive oil or triacylglycerol)[4]

e Mix the components thoroughly.

» Emulsify the mixture by sonication on ice. Perform three 20-second pulses at 30%
amplitude, with cooling periods in between.[4] This process forms stable AOBs where the
caleosin fusion protein anchors to the surface.

4. Isolation of AOBs:

o Centrifuge the emulsion at 10,000 x g for 15 minutes at 4°C.[4]

o The AOBs will form a distinct creamy layer at the top. The aqueous phase below contains the
unbound cellular proteins.

o Carefully remove the agueous phase from the bottom.

o Wash the AOB layer by resuspending it in a fresh buffer and repeating the centrifugation.
This step can be repeated to increase purity.

5. Elution of Target Protein (if applicable):

« If the caleosin is used as a fusion tag for another protein, the target protein can be cleaved
from the AOB-bound caleosin.

o For intein-mediated cleavage, resuspend the AOBs in a cleavage-inducing buffer (e.g.,
containing 40 mM DTT) and incubate for 16 hours to allow for self-splicing.[4]

o For enzymatic cleavage, resuspend the AOBs in a buffer compatible with the specific
protease and incubate under optimal conditions.

o After cleavage, centrifuge the mixture again at 10,000 x g for 15 minutes. The purified target
protein will be in the supernatant, while the caleosin tag remains bound to the AOBs in the
top layer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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